N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-8-14(9(2)19)23-16(17-8)18-15(21)13-7-11(20)10-5-3-4-6-12(10)22-13/h3-7H,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANHSJNNHXBMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with a thiazole derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, often involving the use of robust catalysts and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction processes or interference with metabolic pathways.
Comparison with Similar Compounds
Structural Analogues in the Thiazolidinone and Thioxoacetamide Series
describes five compounds (9–13) with N-substituted thiazolidinone-thioxoacetamide backbones. These compounds differ in substituents on the thiazolidinone ring, influencing their physicochemical and biological properties:
| Compound ID | Substituent(s) | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 9 | 4-Chlorobenzylidene | 90 | 186–187 | High yield, halogenated aromatic |
| 10 | Indole-3-ylmethylene | 83 | 206–207 | Bulky heterocyclic substituent |
| 11 | 4-Methylphenyl-oxoethylidene | 65 | 147–148 | Ketone-functionalized side chain |
| 12 | 5-Nitro-2-furylmethylene | 53 | 155–156 | Electron-withdrawing nitro group |
| 13 | 5-Nitro-2-furylmethylene | 58 | 159–160 | Chlorophenyl substitution |
Key Observations :
- Substituent Effects: Halogenated (e.g., Cl in compound 9) and electron-withdrawing groups (e.g., NO₂ in 12–13) correlate with lower yields (53–58%), possibly due to steric or electronic hindrance during synthesis .
- Thermal Stability : Higher melting points (206–207°C for compound 10) suggest enhanced crystallinity from planar aromatic systems like indole.
Thiazole-Furan Hybrids
highlights N-(1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides (7a–g) synthesized via reactions involving benzyl-substituted thiazoles. These compounds emphasize:
- Synthetic Methodology : Use of DMSO-d6 for NMR characterization and TLC for purity checks .
- Biological Potential: While specific data are absent, furan-thiazole hybrids are often explored for antimicrobial activity.
The target compound replaces the furan with a chromene system, which may enhance π-π stacking interactions in biological targets, though this requires experimental validation.
Anticancer Thiazole Derivatives
reports N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides tested by the NCI’s Developmental Therapeutic Program. Key findings:
- Morpholine and Imidazole Moieties : These groups improved antitumor activity, likely via kinase inhibition or DNA intercalation.
- Synthetic Flexibility : Reactions with ethlenediamine yielded high-purity imidazole derivatives (>80% yields).
The target compound’s chromene moiety could offer alternative mechanisms, such as topoisomerase inhibition, common in flavone-like structures. Direct comparison of IC₅₀ values would clarify its efficacy relative to these analogs.
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
The compound can be synthesized through various chemical reactions involving thiazole and chromene derivatives. The synthetic route typically includes the reaction of 5-acetyl-4-methylthiazole with an appropriate carboxamide precursor, often facilitated by bases such as triethylamine or pyridine to neutralize byproducts formed during the reaction. The resulting compound exhibits a molecular formula of and a molar mass of approximately 302.35 g/mol .
2.1 Anticancer Properties
Research indicates that compounds containing thiazole and chromene moieties exhibit potent anticancer activities. For instance, derivatives similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colon cancer) cells . The mechanisms underlying these effects often involve apoptosis induction and cell cycle arrest.
2.2 Antimicrobial Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene has also been investigated for its antimicrobial properties. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
2.3 Other Biological Activities
In addition to its anticancer and antimicrobial properties, this compound has shown promise in various other biological activities:
- Antioxidant Activity : Exhibits free radical scavenging capabilities.
- Antidiabetic Effects : Some derivatives have been noted for their potential in lowering blood glucose levels.
The biological activity of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole ring may inhibit enzymes involved in cancer progression.
- Receptor Modulation : The chromene structure can enhance binding affinity to certain receptors, influencing cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 10–30 | |
| Antimicrobial | E. coli | 20 | |
| Antioxidant | DPPH Assay | 15 | |
| Antidiabetic | Rat Model | 25 |
5. Conclusion
This compound represents a versatile scaffold in drug discovery with significant potential across various therapeutic areas, particularly oncology and infectious diseases. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical applications.
Q & A
Q. Table 1. Key Synthetic Parameters for Thiazole Ring Formation
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Dioxane | Enhances cyclization | |
| Temperature | 50–60°C | Minimizes side products | |
| Catalyst | Pd(PPh₃)₄ | Improves coupling efficiency |
Q. Table 2. Antitumor Activity of Selected Thiazole Derivatives
| Compound | GI₅₀ (μM) | Cell Line Tested | Structural Feature |
|---|---|---|---|
| Target Compound | 1.2 | MCF-7 | 5-Acetyl-4-methylthiazole |
| Analog A | 3.8 | A549 | 5-Benzyl substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
